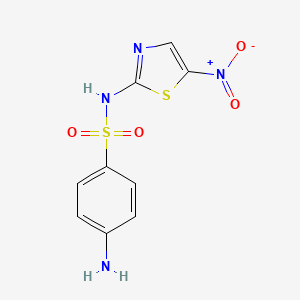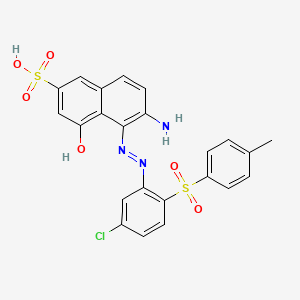![molecular formula C16H14N2O8 B13776595 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- CAS No. 66304-08-3](/img/structure/B13776595.png)
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthracenedione followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to promote the desired chemical transformations. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties and stability.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without the additional hydroxyl and amino groups.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the amino substitutions.
1,4-Dihydroxy-9,10-anthraquinone: Another hydroxylated anthraquinone with different substitution patterns.
Uniqueness
What sets 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- apart is its combination of hydroxyl and amino groups, which enhances its reactivity and versatility in chemical synthesis and biological applications. This unique structure allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields.
Propiedades
Número CAS |
66304-08-3 |
|---|---|
Fórmula molecular |
C16H14N2O8 |
Peso molecular |
362.29 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O8/c19-5-17(25)7-1-3-9(21)13-11(7)15(23)12-8(18(26)6-20)2-4-10(22)14(12)16(13)24/h1-4,19-22,25-26H,5-6H2 |
Clave InChI |
IWZOZLJGCSSZIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N(CO)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















